molecular formula C12H21NO4 B8232099 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate

Cat. No.: B8232099
M. Wt: 243.30 g/mol
InChI Key: SJPDVIOPSKNAJB-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chemical compound with a complex structure that is primarily used in research and development.

Preparation Methods

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopentylamine with tert-butyl chloroformate to form the intermediate [3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl] chloride. This intermediate is then reacted with acetic acid to produce the final compound . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate stands out due to its unique structural features and reactivity. Similar compounds include:

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDVIOPSKNAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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